CTA056

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

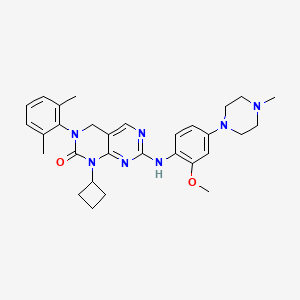

CTA056 is a selective inhibitor, specifically 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one . It was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .

Synthesis Analysis

CTA056 was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .Molecular Structure Analysis

The molecular structure of CTA056 is 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one .Chemical Reactions Analysis

CTA056 exhibits the highest inhibitory effects toward Itk, followed by Btk and endothelial and epithelial tyrosine kinase . Among the 41 cancer cell lines analyzed, CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma .Physical And Chemical Properties Analysis

The molecular weight of CTA056 is 554.68 .Scientific Research Applications

Treatment of T-Cell Malignancies

CTA056 has been identified as a potent inhibitor of Interleukin-2-inducible T-cell kinase (Itk), which plays a crucial role in T-cell functions and malignancies . It exhibits selective cytotoxicity towards malignant T cells, such as those found in acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while minimally affecting normal T cells . This selectivity makes CTA056 a promising candidate for targeted therapy in T-cell malignancies.

Modulation of Oncomirs

The compound has shown to significantly modulate microRNAs involved in survival pathways and oncogenesis . By inducing apoptosis in a dose-dependent manner and affecting the expression of microRNAs, CTA056 could be a valuable tool in the study of oncogenic processes and the development of new cancer therapies.

Autoimmune Disease Research

CTA056’s inhibitory effects on Itk suggest potential applications in autoimmune disease research. Itk is implicated in the pathophysiology of autoimmune diseases, and CTA056’s selective inhibition could help in understanding and treating such conditions .

Molecular Modeling and Drug Design

CTA056 was developed through extensive molecular modeling and structure-activity relationship studies . Its development process serves as a case study for the design of selective kinase inhibitors, which can be applied to other targets in drug discovery projects.

Experimental Procedures and Protocols

Research involving CTA056 includes detailed experimental procedures that can serve as protocols for studying kinase inhibitors . These procedures cover aspects like compound screening, kinase inhibition assays, and xenograft models for in vivo validation.

Pharmacological Studies

CTA056’s effects on various signaling pathways, including the phosphorylation of Itk and its effectors, provide a rich area for pharmacological studies . Understanding its mechanism of action can contribute to the development of new therapeutic strategies for diseases involving tyrosine kinases.

Mechanism of Action

Target of Action

CTA056 is a selective inhibitor that primarily targets the Interleukin-2-inducible T-cell kinase (Itk) . Itk is a member of the Btk (Bruton’s tyrosine kinase) family of tyrosine kinases and plays a crucial role in normal T-cell functions and in the pathophysiology of both autoimmune diseases and T-cell malignancies . CTA056 also exhibits inhibitory effects towards Btk and endothelial and epithelial tyrosine kinase .

Mode of Action

CTA056 binds to the ATP-binding pocket of Itk, blocking the kinase activity . This inhibitor shows specificity for Itk over other Tec family kinases .

Biochemical Pathways

The inhibition of Itk by CTA056 results in the inhibition of the phosphorylation of Itk and its effectors including PLC-γ, Akt, and extracellular signal-regulated kinase . This leads to the decreased secretion of targeted genes such as interleukin-2 and interferon-γ .

Pharmacokinetics

The compound was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .

Result of Action

CTA056 selectively targets malignant T cells, specifically acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma . Normal T cells are minimally affected . Incubation of Jurkat and MOLT-4 cells with CTA056 results in apoptosis in a dose-dependent manner . The potent apoptosis-inducing potential of CTA056 is reflected by the significant modulation of microRNAs involved in survival pathways and oncogenesis .

Action Environment

The selective expression and activation of itk in malignant t cells, as well as the specificity of cta056 for itk, make this molecule a potential therapeutic agent for the treatment of t-cell leukemia and lymphoma .

Future Directions

properties

IUPAC Name |

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBAJKNZOHHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)